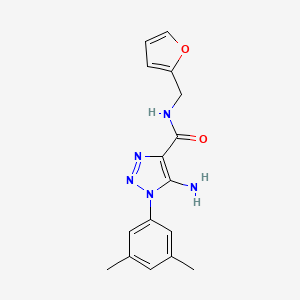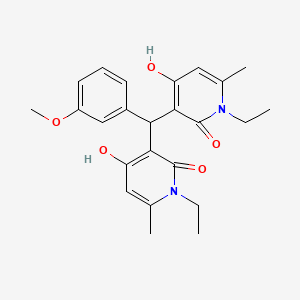
1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Enzyme Inhibition and Molecular Interactions
Compounds structurally related to 1-(4-Fluorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea have been extensively studied for their inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT). PNMT plays a crucial role in the synthesis of epinephrine from norepinephrine. Research has shown that modifications to the sulfonamide and sulfonyl groups in such compounds can significantly impact their binding affinity and selectivity towards PNMT, influencing their potency as inhibitors. For instance, studies have indicated that replacing the sulfonamide -NH- with a methylene group could maintain inhibitory potency while potentially increasing lipophilicity, which might enhance their ability to cross the blood-brain barrier (Grunewald et al., 2006)[https://consensus.app/papers/comparison-binding-grunewald/c75db408cee95be0885ff8ec2d3ba35a/?utm_source=chatgpt].
Fluorescent Probing and Imaging
Another application is in the development of fluorescent probes for biological and biochemical analysis. For example, a novel two-photon fluorescent probe based on the structural framework of tetrahydroquinolines has been developed for detecting 1, 4-dithiothreitol (DTT), demonstrating the versatility of these compounds in bioanalytical applications. The probe exhibited rapid response, satisfactory selectivity, and was successfully employed in one- and two-photon imaging of DTT in HepG2 cells, showcasing its utility in cellular imaging studies (Sun et al., 2018)[https://consensus.app/papers/highly-fluorescent-probe-recognization-application-sun/04435e09d3e25145a676a7e526f4788b/?utm_source=chatgpt].
Antimicrobial and Antiviral Research
Compounds with similar structures have also shown potential in antimicrobial and antiviral research. For example, a study on 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl) morpholine derivatives revealed that certain sulfonamide and urea derivatives exhibited significant antiviral activity against avian paramyxovirus (AMPV-1), with some derivatives showing higher activity than the commercial antiviral drug Ribavirin (Selvakumar et al., 2018)[https://consensus.app/papers/synthesis-study-selvakumar/b431319646aa5897b633f49dbc958098/?utm_source=chatgpt].
特性
IUPAC Name |
1-(4-fluorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c1-25(23,24)21-10-2-3-12-4-7-15(11-16(12)21)20-17(22)19-14-8-5-13(18)6-9-14/h4-9,11H,2-3,10H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALVWZTKNPFSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)


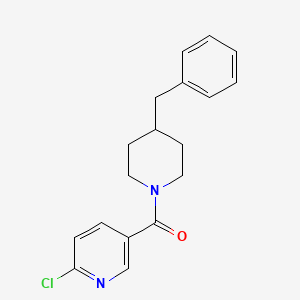


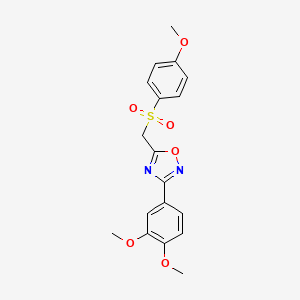
![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)
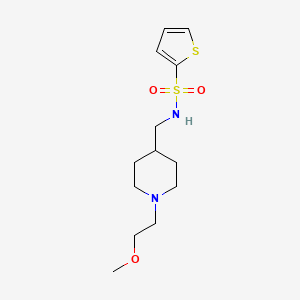
![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)
![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)
